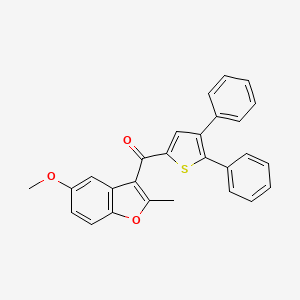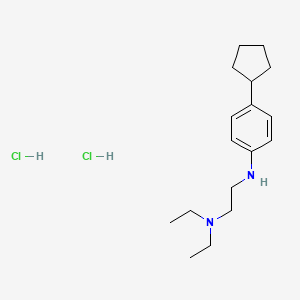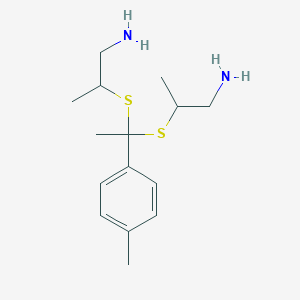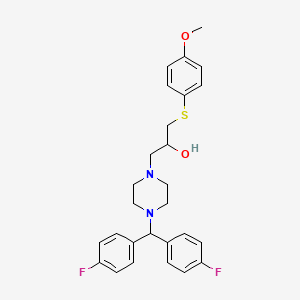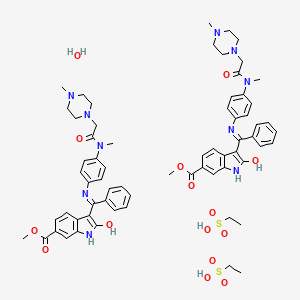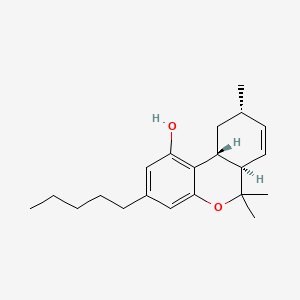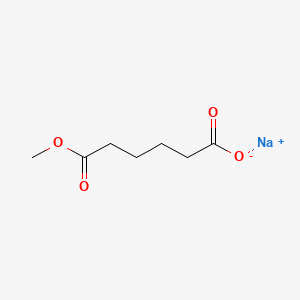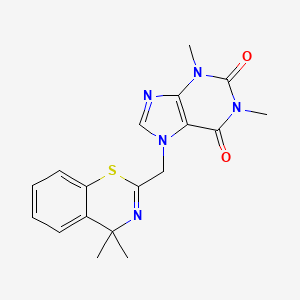
Theophylline, 7-((4,4-dimethyl-4H-1,3-benzothiazin-2-yl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Theophylline, 7-((4,4-dimethyl-4H-1,3-benzothiazin-2-yl)methyl)- is a complex organic compound that belongs to the class of xanthine derivatives. It is structurally characterized by the presence of a theophylline core linked to a benzothiazine moiety. This compound is of significant interest due to its potential pharmacological and therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 7-((4,4-dimethyl-4H-1,3-benzothiazin-2-yl)methyl)- typically involves multi-step organic reactions. One common method includes the alkylation of theophylline with a benzothiazine derivative under controlled conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Theophylline, 7-((4,4-dimethyl-4H-1,3-benzothiazin-2-yl)methyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Theophylline, 7-((4,4-dimethyl-4H-1,3-benzothiazin-2-yl)methyl)- has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying xanthine derivatives and their reactivity.
Biology: Investigated for its potential effects on cellular processes and enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating respiratory diseases, given its structural similarity to theophylline, a known bronchodilator.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Wirkmechanismus
The mechanism of action of Theophylline, 7-((4,4-dimethyl-4H-1,3-benzothiazin-2-yl)methyl)- involves its interaction with various molecular targets. It is believed to inhibit phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP levels. This results in the relaxation of smooth muscle tissues, particularly in the respiratory tract. Additionally, it may act as an adenosine receptor antagonist, contributing to its bronchodilator effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Theophylline: A well-known bronchodilator used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).
Caffeine: Another xanthine derivative with stimulant properties.
Theobromine: Found in cocoa, with mild stimulant and diuretic effects.
Uniqueness
Theophylline, 7-((4,4-dimethyl-4H-1,3-benzothiazin-2-yl)methyl)- is unique due to its benzothiazine moiety, which may confer additional pharmacological properties not present in other xanthine derivatives. This structural feature could potentially enhance its therapeutic efficacy and broaden its application spectrum .
Eigenschaften
CAS-Nummer |
102367-56-6 |
|---|---|
Molekularformel |
C18H19N5O2S |
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
7-[(4,4-dimethyl-1,3-benzothiazin-2-yl)methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H19N5O2S/c1-18(2)11-7-5-6-8-12(11)26-13(20-18)9-23-10-19-15-14(23)16(24)22(4)17(25)21(15)3/h5-8,10H,9H2,1-4H3 |
InChI-Schlüssel |
JVIWJZINHSAZGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2SC(=N1)CN3C=NC4=C3C(=O)N(C(=O)N4C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


